Ethyl 5-chloro-2-nitrobenzoate

Vue d'ensemble

Description

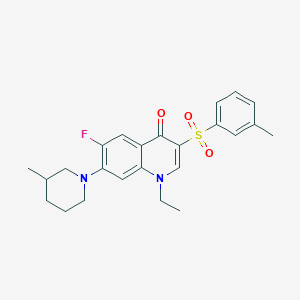

Ethyl 5-chloro-2-nitrobenzoate is a chemical compound with the molecular formula C9H8ClNO4 . It has a molecular weight of 229.62 . The compound appears as a powder .

Synthesis Analysis

The synthesis of Ethyl 5-chloro-2-nitrobenzoate can be achieved through a multistep process . The first step involves a nitration reaction, followed by a conversion from the nitro group to an amine, and finally a bromination . Another approach starts with the esterification of p-nitro benzoic acid to its ethyl ester followed by nitro reduction .Molecular Structure Analysis

The InChI code for Ethyl 5-chloro-2-nitrobenzoate is 1S/C9H8ClNO4/c1-2-15-9(12)7-5-6(10)3-4-8(7)11(13)14/h3-5H,2H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis

Ethyl 5-chloro-2-nitrobenzoate is a powder . It has a molecular weight of 229.62 . It should be stored at room temperature .Applications De Recherche Scientifique

These applications highlight the versatility of Ethyl 5-chloro-2-nitrobenzoate across different scientific domains. Researchers continue to explore its properties and potential uses, making it a fascinating compound for further investigation . If you’d like more details on any specific application, feel free to ask!

Safety and Hazards

Mécanisme D'action

Mode of Action

It’s known that nitrobenzoates can participate in various chemical reactions, including nucleophilic substitution and oxidation . These reactions can lead to changes in the compound and its targets.

Biochemical Pathways

Aromatic compounds like nitrobenzoates can be involved in various biochemical processes, including bacterial chemotaxis . This process increases the bioavailability of these compounds to microorganisms, potentially affecting various biochemical pathways.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Ethyl 5-chloro-2-nitrobenzoate . For instance, factors like temperature, pH, and nutrient availability can affect the compound’s stability and its interactions with targets. Moreover, environmental pollutants like polycyclic aromatic compounds can influence the compound’s action through processes like bacterial chemotaxis .

Propriétés

IUPAC Name |

ethyl 5-chloro-2-nitrobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNO4/c1-2-15-9(12)7-5-6(10)3-4-8(7)11(13)14/h3-5H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RICLVXMCOVKPRW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CC(=C1)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 5-(3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamido)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2770762.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-phenoxyacetamide](/img/structure/B2770772.png)

![N-(benzo[d]thiazol-2-yl)-2-(4-chlorophenoxy)-N-(3-morpholinopropyl)acetamide hydrochloride](/img/structure/B2770776.png)

![2-{[1-(1,3-Benzothiazole-6-carbonyl)piperidin-4-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2770777.png)